molecular formula C12H19N B6204199 2,2-dimethyl-1-(4-methylphenyl)propan-1-amine CAS No. 854181-05-8

2,2-dimethyl-1-(4-methylphenyl)propan-1-amine

Cat. No.: B6204199
CAS No.: 854181-05-8
M. Wt: 177.29 g/mol
InChI Key: XKMYZXWVCDFEJI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-methylphenyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by a propan-1-amine backbone with a 4-methylphenyl group and two methyl groups attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-(4-methylphenyl)propan-1-amine typically involves the reaction of 4-methylacetophenone with a suitable amine source under reductive amination conditions. One common method involves the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the corresponding amine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Varied products depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-(4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-phenylpropan-1-amine
  • 2,2-Dimethyl-1-(4-chlorophenyl)propan-1-amine
  • 2,2-Dimethyl-1-(4-methoxyphenyl)propan-1-amine

Uniqueness

2,2-Dimethyl-1-(4-methylphenyl)propan-1-amine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

854181-05-8

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2,2-dimethyl-1-(4-methylphenyl)propan-1-amine

InChI

InChI=1S/C12H19N/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3

InChI Key

XKMYZXWVCDFEJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)(C)C)N

Purity

95

Origin of Product

United States

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